AP24226

Catalog No.
S519073
CAS No.
926922-22-7
M.F
C24H20F3N7O
M. Wt
479.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AP24226

CAS Number

926922-22-7

Product Name

AP24226

IUPAC Name

3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide

Molecular Formula

C24H20F3N7O

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+

InChI Key

PPHMKXKASWTCSZ-VQHVLOKHSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

AP-24226; AP24226; AP 24226; UNII-53D46B0TIH; CHEMBL556874; 53D46B0TIH; SCHEMBL4135027;

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5

Description

The exact mass of the compound Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)- is 479.16814 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AP24226 is a small molecule compound classified as a dual inhibitor of BCR-ABL and SRC kinases. Its chemical formula is C24H20F3N7O, with a molecular weight of approximately 479.464 g/mol. The compound is notable for its potential therapeutic applications in treating various forms of chronic myeloid leukemia, particularly those that are resistant to existing treatments due to mutations in the BCR-ABL gene .

Typical of kinase inhibitors. These include:

  • Phosphorylation Inhibition: AP24226 binds to the ATP-binding site of BCR-ABL and SRC kinases, preventing phosphorylation of substrate proteins.
  • Metabolic Stability: The compound has been shown to exhibit stability in metabolic assays, indicating a favorable pharmacokinetic profile .

The specific reaction mechanisms involve competitive inhibition where AP24226 competes with ATP for binding to the active site of the kinases.

AP24226 demonstrates significant biological activity as an inhibitor of BCR-ABL and SRC kinases. Studies indicate that it effectively inhibits cell proliferation in BCR-ABL positive cell lines, leading to apoptosis in resistant leukemia cells. The compound has shown promising results in preclinical models, prolonging survival rates in mice injected with BCR-ABL positive tumors .

The synthesis of AP24226 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials that undergo various reactions including condensation and cyclization.
  • Key Reactions: The use of specific reagents facilitates the formation of the core structure, followed by functional group modifications to introduce trifluoromethyl and other substituents.
  • Purification: The final product is purified through techniques such as column chromatography to ensure high purity levels suitable for biological testing .

AP24226 is primarily being investigated for its applications in oncology, specifically:

  • Chronic Myeloid Leukemia: Targeting resistant forms of this cancer, particularly those with mutations in the BCR-ABL gene.
  • Combination Therapies: Potential use alongside other therapies to enhance efficacy against resistant cancer types.

The ongoing clinical trials aim to establish its safety and efficacy in human subjects .

Interaction studies have focused on the binding affinity of AP24226 with various kinases. Key findings include:

  • Selectivity: AP24226 shows a higher selectivity for BCR-ABL and SRC compared to other kinases, minimizing off-target effects.
  • Synergistic Effects: Preliminary studies suggest that combining AP24226 with other inhibitors may lead to enhanced therapeutic outcomes in resistant leukemia models .

Several compounds share structural or functional similarities with AP24226. Here are some notable examples:

Compound NameTarget KinaseUnique Features
AP23464BCR-ABL x c-KitTargets additional pathways involved in leukemia
AP22408SRCFocused on osteoporosis treatment
AP24163BCR-ABL T315ISpecifically designed for T315I mutation resistance
Ponatinib HydrochlorideBCR-ABL x Tyrosine KinaseDiscontinued but known for broad activity against resistant strains

AP24226's uniqueness lies in its dual inhibition mechanism targeting both BCR-ABL and SRC kinases, which may offer advantages over compounds that focus on a single target or have broader but less specific actions .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

479.16814277 g/mol

Monoisotopic Mass

479.16814277 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53D46B0TIH

Wikipedia

Ap-24226

Dates

Modify: 2024-02-18
1: Huang WS, Zhu X, Wang Y, Azam M, Wen D, Sundaramoorthi R, Thomas RM, Liu S, Banda G, Lentini SP, Das S, Xu Q, Keats J, Wang F, Wardwell S, Ning Y, Snodgrass JT, Broudy MI, Russian K, Daley GQ, Iuliucci J, Dalgarno DC, Clackson T, Sawyer TK, Shakespeare WC. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation. J Med Chem. 2009 Aug 13;52(15):4743-56. doi: 10.1021/jm900166t. PubMed PMID: 19572547.

Explore Compound Types